
3-(1H-Pyrrol-1-yl)thiophene-2-carbonyl azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-Pyrrol-1-yl)thiophene-2-carbonyl azide is an organic compound that belongs to the class of thiophene derivatives. This compound is characterized by the presence of a pyrrole ring fused to a thiophene ring, with a carbonyl azide functional group attached to the thiophene ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Pyrrol-1-yl)thiophene-2-carbonyl azide typically involves the reaction of 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid with azidation reagents. One common method is to first convert the carboxylic acid to its corresponding acyl chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The acyl chloride is then reacted with sodium azide (NaN3) to form the carbonyl azide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(1H-Pyrrol-1-yl)thiophene-2-carbonyl azide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azide group to an amine group.
Substitution: The azide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1H-Pyrrol-1-yl)thiophene-2-carbonyl azide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-(1H-Pyrrol-1-yl)thiophene-2-carbonyl azide involves its interaction with various molecular targets and pathways. The azide group can undergo click chemistry reactions, forming stable triazole rings that can interact with biological targets. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(1H-Pyrrol-1-yl)thiophene-2-carboxylic acid: A precursor to the carbonyl azide derivative.
3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid: A similar compound with methyl groups on the pyrrole ring.
N’-[3-(1H-pyrrol-1-yl)thiophene-2-carbonyl]thiophene-2-carbohydrazide: A related compound with a carbohydrazide group .
Uniqueness
3-(1H-Pyrrol-1-yl)thiophene-2-carbonyl azide is unique due to its carbonyl azide functional group, which imparts distinct reactivity and potential for click chemistry applications. This makes it a valuable compound for the synthesis of complex molecules and materials with specific properties.
Properties
CAS No. |
74772-18-2 |
|---|---|
Molecular Formula |
C9H6N4OS |
Molecular Weight |
218.24 g/mol |
IUPAC Name |
3-pyrrol-1-ylthiophene-2-carbonyl azide |
InChI |
InChI=1S/C9H6N4OS/c10-12-11-9(14)8-7(3-6-15-8)13-4-1-2-5-13/h1-6H |
InChI Key |
RWSVHUMXTCBTBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=C(SC=C2)C(=O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


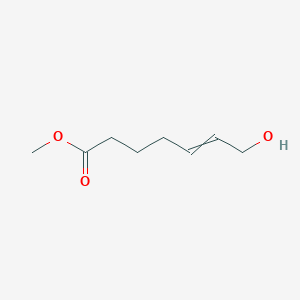
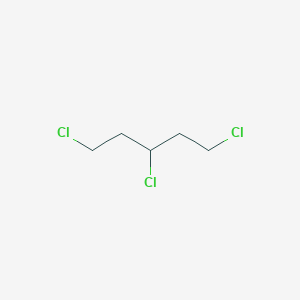


![3-(4-{(E)-[([1,1'-Biphenyl]-4-yl)methylidene]amino}phenyl)prop-2-enoic acid](/img/structure/B14450436.png)
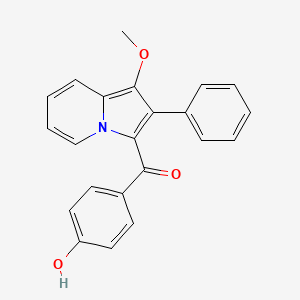
![3-[(E)-(4-Methoxyphenyl)diazenyl]pentane-2,4-dione](/img/structure/B14450439.png)
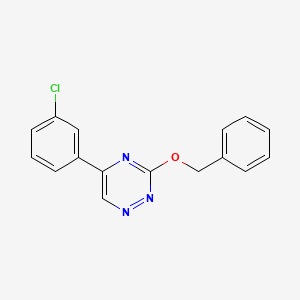
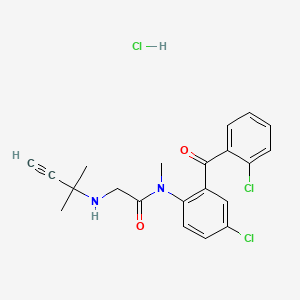
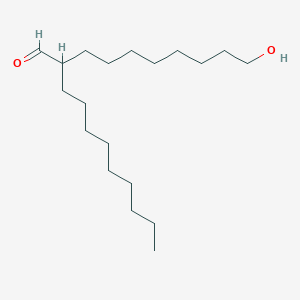
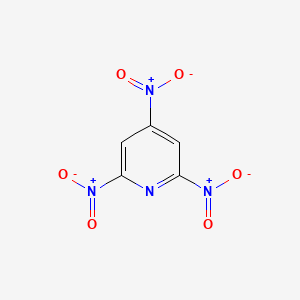
![1-[(2-Carboxyethyl)(methyl)carbamoyl]-L-proline](/img/structure/B14450469.png)


